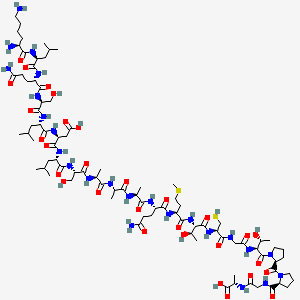

Laminin B1 (1363-1383)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Laminin B1 (1363-1383) is the Residue 1363-1383 of laminin B1 chain, KLQSLDLSAAAQMTCGTPPGA.

Aplicaciones Científicas De Investigación

It appears that the query is asking for information on the applications of a compound called "Laminin B1 (1363-1383)". However, the search results discuss "Lamin B1," which is a protein, not "Laminin B1 (1363-1383)", which may be a typo in the query. Lamin B1 is a component of the nuclear envelope . It is involved in maintaining nuclear integrity, regulating transcription, and DNA replication . Increased levels of lamin B1 have been observed in some human pathologies and cancers .

Here's a summary of Lamin B1 and its applications based on the search results:

Lamin B1 and Genome Stability

- Lamin B1 plays a role in telomere stability . Increased levels of lamin B1 can lead to telomere instability, marked by telomere dysfunction and telomere aberrations, such as telomeric fusions and telomere losses . Lamin B1 interacts with shelterin proteins like TRF2 and RAP1, and these interactions are enhanced at the nuclear periphery when lamin B1 is overexpressed .

Lamin B1 and B-Cell Function

- Lamin B1 is a negative epigenetic regulator of somatic hypermutation (SHM) in normal B-cells, acting as a "mutational gatekeeper" . It suppresses aberrant mutations that drive lymphoid development . Reduction of Lamin B1 can result in spontaneous SHM and aberrant expression of kappa-light chains . Lamin B1 expression correlates with survival in chronic lymphocytic leukemia and is involved in the transformation of follicular lymphoma .

Lamin B1 and Cancer

- Deletion of lamin B1 can cause changes in stem cell function and nuclear shape, contributing to leukemia progression .

Lamin B1 and Nuclear Morphology

- Cells from 3D conditions can show altered nuclear morphology and lamin B1 localization . Actin polymerization inhibitors can promote the localization of lamin B1 at the nuclear periphery .

- In autosomal dominant adult-onset demyelinating leukodystrophy (ADLD) with LMNB1 duplication, surplus lamin B1 protein accumulates in the nuclear lamina, leading to alterations in nuclear morphology and increased nuclear membrane rigidity .

Propiedades

Número CAS |

112761-58-7 |

|---|---|

Fórmula molecular |

C86H146N24O30S2 |

Peso molecular |

2060.4 g/mol |

Nombre IUPAC |

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2R)-1-[[2-[[(2S,3R)-1-[(2S)-2-[(2S)-2-[[2-[[(1S)-1-carboxyethyl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C86H146N24O30S2/c1-39(2)30-52(100-71(124)48(88)18-14-15-26-87)76(129)98-50(22-24-62(90)116)74(127)104-57(37-112)81(134)102-53(31-40(3)4)77(130)103-55(33-65(119)120)79(132)101-54(32-41(5)6)78(131)105-56(36-111)80(133)96-43(8)69(122)94-42(7)68(121)95-44(9)70(123)97-49(21-23-61(89)115)73(126)99-51(25-29-142-13)75(128)108-66(46(11)113)83(136)106-58(38-141)72(125)91-35-64(118)107-67(47(12)114)85(138)110-28-17-20-60(110)84(137)109-27-16-19-59(109)82(135)92-34-63(117)93-45(10)86(139)140/h39-60,66-67,111-114,141H,14-38,87-88H2,1-13H3,(H2,89,115)(H2,90,116)(H,91,125)(H,92,135)(H,93,117)(H,94,122)(H,95,121)(H,96,133)(H,97,123)(H,98,129)(H,99,126)(H,100,124)(H,101,132)(H,102,134)(H,103,130)(H,104,127)(H,105,131)(H,106,136)(H,107,118)(H,108,128)(H,119,120)(H,139,140)/t42-,43-,44-,45-,46+,47+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,66-,67-/m0/s1 |

Clave InChI |

NOISUCZESHIQOS-WXJFWQIXSA-N |

SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NCC(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)N |

SMILES isomérico |

C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N)O |

SMILES canónico |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NCC(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)N |

Apariencia |

Solid powder |

Key on ui other cas no. |

112761-58-7 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Secuencia |

KLQSLDLSAAAQMTCGTPPGA |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Laminin B1 (1363-1383); Yosh-4; Yosh 4; Yosh4; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.